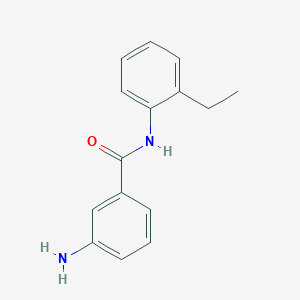

3-amino-N-(2-ethylphenyl)benzamide

Descripción general

Descripción

3-amino-N-(2-ethylphenyl)benzamide: is an organic compound with the molecular formula C15H16N2O It belongs to the class of amides and is characterized by the presence of an amino group attached to the benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(2-ethylphenyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-ethylaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-amino-N-(2-ethylphenyl)benzamide can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted benzamides with different functional groups.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies:

In biological contexts, 3-amino-N-(2-ethylphenyl)benzamide is investigated for its interactions with biological macromolecules. It has been noted for its potential as an enzyme inhibitor, which can play a crucial role in drug design. By binding to specific enzymes, it may block their activity, making it a candidate for developing therapeutic agents targeting diseases like cancer and infectious diseases .

Case Study: Antiparasitic Activity

Research has demonstrated that related compounds exhibit potent antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These studies highlight the potential for structural analogs of this compound to be developed into effective treatments .

Medicinal Chemistry

Therapeutic Applications:

The compound is under investigation for its therapeutic applications, particularly in oncology. Its ability to inhibit specific enzymes involved in cancer progression makes it a valuable candidate for further research. For instance, derivatives of similar benzamide structures have shown promise against various cancer cell lines .

| Disease Target | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Enzyme inhibition | |

| Infectious Diseases | Antiparasitic activity |

Industrial Applications

Production of Dyes and Pigments:

In the industrial sector, this compound is used in producing dyes and pigments due to its stable chemical structure and reactivity. This application underscores its importance beyond medicinal chemistry, contributing to various manufacturing processes .

Mecanismo De Acción

The mechanism of action of 3-amino-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparación Con Compuestos Similares

3-amino-N-phenylbenzamide: Similar structure but lacks the ethyl group on the phenyl ring.

3-amino-N-(2-methylphenyl)benzamide: Similar structure with a methyl group instead of an ethyl group.

3-amino-N-(2-chlorophenyl)benzamide: Similar structure with a chlorine atom instead of an ethyl group.

Uniqueness: 3-amino-N-(2-ethylphenyl)benzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.

Actividad Biológica

3-amino-N-(2-ethylphenyl)benzamide is a benzamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound is primarily studied for its interactions with biological macromolecules, particularly as a candidate for enzyme inhibitors and receptor ligands. Its molecular formula is C₁₅H₁₆N₂O, and it possesses a unique structural configuration that influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors, which can significantly affect cellular responses .

Biological Applications

Research indicates several key areas where this compound shows promise:

- Cancer Research : The compound is being investigated for its potential anti-cancer properties. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in oncology .

- Enzyme Inhibition : It has been studied for its role in inhibiting specific enzymes that are critical in various metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive .

- Drug Design : The compound serves as a valuable building block in medicinal chemistry, particularly in the design and optimization of new pharmaceuticals. Its structure-activity relationship (SAR) is actively explored to enhance its pharmacological properties .

Case Studies

- Anticancer Activity : A study focused on the interaction of this compound with human breast cancer cell lines (MCF7). The results indicated a high selectivity and cytotoxicity ratio, suggesting its potential as an anti-cancer agent .

- Enzyme Interaction Studies : Research utilizing inverse docking techniques identified several protein targets for this compound. These studies highlighted the compound's ability to bind effectively to enzymes involved in critical biological processes, supporting its role as an enzyme inhibitor .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing the structural characteristics and unique features of related benzamide derivatives.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Aminobenzamide | Contains an amino group on a benzene ring | Simpler structure; lacks additional substituents |

| N-(2-Methylphenyl)-3-aminobenzamide | Similar amine position but different substituents | Potentially different biological activity |

| N-(4-Methylphenyl)-3-aminobenzamide | Substituted at para position | May exhibit different reactivity patterns |

| N-(2,6-Dimethylphenyl)-3-aminobenzamide | Contains two methyl groups at different positions | Altered electronic effects due to substitution |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-N-(2-ethylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between 3-aminobenzoic acid derivatives and 2-ethylaniline. Acyl chlorides (e.g., 3-aminobenzoyl chloride) are typically reacted with substituted anilines in dichloromethane or THF, using bases like DIPEA to neutralize HCl byproducts. Optimization involves adjusting stoichiometry, temperature (0°C to room temperature), and purification via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Impurities may arise from incomplete acylation or side reactions with the ethylphenyl group.

Q. How can the physicochemical properties of this compound be profiled for drug-likeness?

- Methodology : Calculate LogP (octanol-water partition coefficient) using software like ACD/Percepta. Experimentally determine solubility in PBS (pH 7.4) via shake-flask methods. Assess pKa via potentiometric titration (e.g., Sirius T3 instrument). The compound’s hydrogen bond donors (2) and acceptors (3) should align with Lipinski’s Rule of Five .

- Data Interpretation : A LogD (pH 7.4) >1.5 suggests moderate lipophilicity, which may impact membrane permeability .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : Confirm structure via ¹H/¹³C NMR, focusing on amide NH (~10 ppm) and ethylphenyl CH3 signals (~1.2 ppm).

- HRMS : Use Q-TOF mass spectrometry for exact mass determination (e.g., m/z calculated for C₁₅H₁₆N₂O: 248.1285) .

- IR : Validate amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during structure determination?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. For disordered ethyl or phenyl groups, apply PART and SIMU instructions in the refinement file. Analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) using Mercury CSD to identify packing polymorphisms .

- Case Study : In 3-fluoro-N-(3-fluorophenyl)benzamide, positional disorder at bridging atoms required anisotropic displacement parameter (ADP) constraints to resolve centrosymmetric vs. noncentrosymmetric space groups .

Q. What computational strategies predict the compound’s binding affinity for poly(ADP-ribose) polymerase (PARP) or similar targets?

- Methodology : Perform molecular docking (AutoDock Vina) using PARP1 crystal structures (PDB: 5DS3). Validate with MD simulations (GROMACS) to assess stability of the benzamide-PARP interaction. Compare with 3-aminobenzamide, a known PARP inhibitor, to identify off-target risks (e.g., glucose metabolism interference) .

- Caution : Dose-response assays (e.g., IC₅₀) are critical, as high concentrations may induce nonspecific metabolic effects .

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Methodology :

- HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile in water) to separate byproducts. Major degradation pathways (hydrolysis, oxidation) can be simulated via stress testing (e.g., 40°C/75% RH for 14 days) .

- Mitigation : Add antioxidants (e.g., BHT) or use inert atmospheres during synthesis.

Q. What strategies address contradictory bioactivity data across cell-based assays?

- Case Study : If the compound shows antiproliferative activity in HeLa cells but not in MCF-7, validate target engagement via CETSA (Cellular Thermal Shift Assay). Check for efflux pump activity (e.g., P-gp) using calcein-AM assays .

- Statistical Analysis : Apply Bland-Altman plots to compare inter-assay variability.

Propiedades

IUPAC Name |

3-amino-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDVQMUXGBTNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580045 | |

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897594-72-8 | |

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.